molecular formula C18H23N5O3 B5567071 N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide

N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide

Cat. No. B5567071
M. Wt: 357.4 g/mol
InChI Key: PEHROTWNFUJFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Oxadiazoles are a class of heterocyclic compounds containing an oxadiazole ring, which is a five-membered ring with three heteroatoms, one of which is oxygen and the other two are nitrogens . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is planar and aromatic. It has a dipole moment due to the presence of the oxygen atom and the two nitrogen atoms . The exact structure of your compound would also depend on the specific substituents attached to the oxadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their specific substituents. They are generally stable compounds and can exhibit good bioavailability .

Scientific Research Applications

Drug Metabolism and Biomedical Applications

Research on related compounds, such as 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737), has shown complex metabolism involving oxidation, hydroxylation, and conjugation reactions. These pathways highlight the potential for examining N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide in similar metabolic studies to understand its biotransformation and possible use in targeted drug delivery or therapeutic interventions (Johnson et al., 2008).

Synthetic Methodologies

The synthesis of 1,2,4-oxadiazole derivatives, including processes that might involve compounds similar to this compound, has been explored. These methodologies involve one-pot condensation reactions and offer insights into creating novel bicyclic systems with potential pharmacological activities (Kharchenko et al., 2008).

Biological Activity

Studies on compounds containing the 1,2,4-oxadiazole moiety, akin to this compound, indicate a range of biological activities. For instance, the investigation of oxadiazole derivatives for their antimicrobial and antibacterial properties suggests the potential for similar compounds to be developed as new therapeutic agents (Bayrak et al., 2009).

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazoles depends on their specific biological activity. For example, some 1,2,4-oxadiazoles have been found to have anti-infective properties, acting by inhibiting various enzymes or disrupting cell wall synthesis .

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazoles can also vary depending on their specific substituents. Some may be irritants or harmful if swallowed . Always handle chemical compounds with appropriate safety precautions.

Future Directions

1,2,4-Oxadiazoles continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their mechanisms of action, and designing new compounds with improved activity and safety profiles .

properties

IUPAC Name

N-methyl-5-oxo-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-12(2)17-20-15(21-26-17)11-22(3)18(25)14-7-16(24)23(10-14)9-13-5-4-6-19-8-13/h4-6,8,12,14H,7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHROTWNFUJFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CN(C)C(=O)C2CC(=O)N(C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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